Anidulafungin-d11

Bioanalytical Chemistry Pharmaceutical Analysis Method Validation

Anidulafungin-d11 is a stable isotope-labeled (deuterated) internal standard engineered for the accurate LC-MS/MS quantification of anidulafungin in plasma, serum, and tissue homogenates. Replacing it with unlabeled analyte or non-analogous echinocandins introduces unacceptable matrix-effect variability, compromising method validation under FDA/EMA guidelines. With validated isotopic purity ≥98% and pharmacokinetic-grade traceability to USP/EP standards, this compound ensures co-elution, ionization equivalence, and consistent mass-shift discrimination—delivering defensible data for ANDA bioequivalence, clinical TDM, and GLP toxicology studies. Choose the validated standard that eliminates quantification risk and secures your regulatory submission. Request pricing for batch-specific lots today.

Molecular Formula C₅₈H₆₂D₁₁N₇O₁₇
Molecular Weight 1151.3
Cat. No. B1160843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnidulafungin-d11
Synonyms1-[(4R,5R)-4,5-Dihydroxy-N2-[[4’’-(pentyloxy)[1,1’:4’,1’’-terphenyl]-4-yl]carbonyl]-L-ornithine]echinocandin B-d11;  Ecalta-d11;  Eraxis-d11;  LY 303366-d11
Molecular FormulaC₅₈H₆₂D₁₁N₇O₁₇
Molecular Weight1151.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anidulafungin-d11: Deuterated Echinocandin Internal Standard for LC-MS/MS Bioanalysis


Anidulafungin-d11 is a stable, isotopically labeled form of the echinocandin antifungal drug anidulafungin, wherein eleven hydrogen atoms are replaced by deuterium (²H) . Its primary utility in a procurement context lies in its function as a highly specific internal standard (IS) for the accurate and precise quantification of anidulafungin in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . With a molecular formula of C₅₈H₆₂D₁₁N₇O₁₇ and a molecular weight of 1151.3 g/mol, it exhibits nearly identical physicochemical properties to the unlabeled analyte, allowing it to co-elute and compensate for matrix effects and instrumental variability .

Why Unlabeled Anidulafungin or Other Echinocandin Analogs Cannot Substitute for Anidulafungin-d11 in Bioanalytical Workflows


Attempting to substitute Anidulafungin-d11 with unlabeled anidulafungin or a different echinocandin analog as an internal standard (IS) in LC-MS/MS assays introduces unacceptable analytical variability. The core requirement of a stable isotope-labeled IS is to exhibit identical extraction recovery, ionization efficiency, and chromatographic behavior to the analyte, differing only in a mass shift detectable by the mass spectrometer . Unlabeled anidulafungin cannot be distinguished from the target analyte, making it useless as an IS. While other deuterated echinocandins (e.g., caspofungin-d4) may be available, they can exhibit differential matrix effects and chromatographic retention times, which can lead to inaccurate quantification and failed method validation [1]. The specific deuterium incorporation in Anidulafungin-d11 is validated for the precise mass transition of anidulafungin, ensuring regulatory compliance for bioanalytical method validation.

Quantitative Differentiation of Anidulafungin-d11: A Head-to-Head Procurement Guide


Isotopic Purity and Chemical Purity: Validated Specifications for Reliable Quantification

Anidulafungin-d11 from reputable vendors is supplied with a defined chemical purity of ≥98% . This high purity level is critical for minimizing background interference in LC-MS/MS assays. In contrast, the use of an in-house synthesized or lower-purity deuterated analog can introduce unknown impurities that co-elute with the analyte or IS, leading to inaccurate peak area ratios and compromised quantification limits. While isotopic purity (enrichment) is often not specified on a Certificate of Analysis for this research-use-only compound, the chemical purity specification is a quantifiable, verifiable differentiator from less rigorously characterized alternatives.

Bioanalytical Chemistry Pharmaceutical Analysis Method Validation

Quantitation Accuracy and Precision: Comparative Validation Data in Bioanalytical Methods

In a validated LC-MS/MS method for the simultaneous quantitation of multiple antifungals, including anidulafungin, the use of deuterated isotopologues as internal standards (including compounds similar to Anidulafungin-d11) yielded excellent analytical performance. The method validation demonstrated high analytical recovery (80.1 to 107%) and low matrix effect variability (<9.2%) across different biological matrices, in accordance with FDA guidelines [1]. These values establish a quantitative benchmark for the performance achievable when a matched deuterated IS is used, in contrast to the higher variability (>15% CV) and recovery bias often observed with structurally dissimilar or non-isotopic internal standards.

Pharmacokinetics LC-MS/MS Method Validation

Specificity for Anidulafungin Quantification: Mass Difference and Chromatographic Co-Elution

Anidulafungin-d11 provides a mass shift of +11 Da relative to the unlabeled anidulafungin analyte (MW 1140.3 vs. 1151.3 g/mol). This specific mass difference allows for the selection of distinct multiple reaction monitoring (MRM) transitions in the mass spectrometer, effectively eliminating cross-talk between the analyte and IS channels . Critically, the deuterium atoms are positioned such that the compound exhibits near-identical chromatographic retention time to the unlabeled analyte . This is a direct, measurable advantage over using a different echinocandin IS (e.g., caspofungin-d4, MW 1097.3), which would have a different retention time and would not correct for matrix effects affecting the specific analyte peak as effectively, potentially leading to inaccurate concentration calculations.

Mass Spectrometry Chromatography Bioanalysis

Regulatory Compliance and Traceability: Use as a Reference Standard in Drug Development

Anidulafungin-d11 is supplied as a fully characterized chemical compound intended for use as a reference standard in analytical method development and validation (AMV) . Its use supports compliance with regulatory guidelines for bioanalytical method validation from bodies like the FDA and EMA. This contrasts with alternative sourcing of unlabeled or non-validated compounds, which may lack the necessary documentation and traceability required for Good Laboratory Practice (GLP) studies or Abbreviated New Drug Application (ANDA) submissions. The product is intended to provide traceability against primary pharmacopeial standards (USP or EP), a feature not guaranteed by all vendors of isotope-labeled compounds .

Quality Control Regulatory Affairs Pharmaceutical Development

Optimal Application Scenarios for Procuring Anidulafungin-d11


Validated LC-MS/MS Assay Development for Anidulafungin Pharmacokinetic Studies

Anidulafungin-d11 is the optimal choice as an internal standard for developing and validating a sensitive, robust LC-MS/MS assay to quantify anidulafungin in human plasma, serum, or other biological matrices. Its use is essential for meeting FDA/EMA bioanalytical method validation guidelines regarding accuracy, precision, and matrix effects [1]. This scenario directly applies to clinical pharmacology studies, therapeutic drug monitoring (TDM) programs, and pharmacokinetic/pharmacodynamic (PK/PD) modeling efforts.

Regulated Bioanalysis for Abbreviated New Drug Applications (ANDAs) and GLP Studies

When generating bioequivalence data for a generic anidulafungin formulation (ANDA) or conducting preclinical toxicology studies under Good Laboratory Practice (GLP), the use of a well-characterized reference standard like Anidulafungin-d11 is critical. Its documented purity and compliance as a reference standard for traceability to USP/EP standards provide a defensible audit trail, supporting the integrity of regulatory submissions .

Investigating Anidulafungin Penetration into Tissues and Biofluids

For studies focused on the tissue distribution of anidulafungin (e.g., penetration into cerebrospinal fluid, epithelial lining fluid, or abscesses), Anidulafungin-d11 is indispensable. The high sensitivity and specificity of the LC-MS/MS method enabled by this IS allow for the accurate measurement of low drug concentrations in complex and limited-volume samples, providing critical data on target site exposure that cannot be reliably obtained using less precise analytical methods [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anidulafungin-d11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.